An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. While direct experimental data on this specific compound is limited in publicly available literature, its structural classification as a substituted phenethylamine allows for a well-grounded postulation of its biological targets and downstream effects. This document will synthesize information from structure-activity relationship (SAR) studies of analogous compounds to propose a likely mechanistic pathway, offering a valuable framework for future research and development.
Introduction to (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine belonging to the broad class of substituted phenethylamines.[1] This class of compounds is renowned for its diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems in the central nervous system.[2][3] The core structure consists of a phenyl ring attached to an ethylamine backbone. In this specific molecule, two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring, and a methyl group at the alpha position of the ethylamine side chain confers chirality, with the (S)-enantiomer being specified.
| Chemical Properties | |
| IUPAC Name | (S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride[1] |
| CAS Number | 1391439-31-8[1] |
| Molecular Formula | C₈H₁₀ClF₂N[1] |
| Molecular Weight | 193.62 g/mol [1] |
| Structure | See Figure 1 |
The Phenethylamine Pharmacophore and the Influence of Fluorine Substitution
The pharmacological activity of phenethylamines is intrinsically linked to their ability to interact with monoaminergic systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways. The substitutions on the phenyl ring and the ethylamine side chain play a crucial role in determining the affinity and selectivity of these compounds for various receptors and transporters.
Fluorine substitution, in particular, has become a valuable tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine atoms can influence a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect membrane permeability and blood-brain barrier penetration.
-
Binding Affinity: The electronegativity and size of fluorine can alter the electronic distribution of the aromatic ring and influence key binding interactions with target proteins.
Structure-activity relationship studies on various phenethylamine derivatives have shown that halogen substitutions on the phenyl ring can significantly impact their affinity for serotonin receptors, particularly the 5-HT₂A receptor.[2][4][5]
Hypothesized Mechanism of Action: Modulation of Monoaminergic Systems
Based on its structural similarity to other psychoactive phenethylamines, the primary mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is hypothesized to be the modulation of monoamine neurotransmitter systems. This modulation could occur through one or more of the following pathways:
-
Interaction with Serotonin Receptors: A likely primary target is the serotonin 5-HT₂A receptor. Many substituted phenethylamines are agonists or partial agonists at this receptor, and this interaction is often responsible for their psychoactive effects. The difluoro substitution pattern on the phenyl ring of the compound could influence its binding affinity and efficacy at this and other 5-HT receptor subtypes.[2][4][5]
-
Inhibition of Monoamine Transporters: Another plausible mechanism is the inhibition of the reuptake of serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET). By blocking these transporters, the compound would increase the synaptic concentration of these neurotransmitters, leading to enhanced signaling. A recent study developed quantitative structure-activity relationship models for the interaction of phenethylamines with these transporters, providing a framework for predicting such activity.[3]
-
Interaction with Trace Amine-Associated Receptors (TAARs): Substituted phenethylamines are also known to interact with TAARs, particularly TAAR1. These receptors are involved in modulating the activity of dopaminergic, serotonergic, and glutamatergic systems.
Given the available evidence from related compounds, a primary focus for investigation should be the interaction of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride with the 5-HT₂A receptor and the monoamine transporters.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized interaction of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride with a target neuron, focusing on the potential modulation of the serotonin system.
Caption: Hypothesized interaction of the compound with serotonergic synapses.
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
Objective: To determine the binding affinity and functional activity of the compound at key molecular targets.
1. Receptor Binding Assays:
- Protocol: Radioligand binding assays using cell membranes expressing human recombinant 5-HT₂A, 5-HT₂C, and other relevant 5-HT receptor subtypes, as well as dopamine and norepinephrine receptors.
- Rationale: To determine the equilibrium dissociation constant (Kᵢ) of the compound for these receptors, providing a measure of its binding affinity.
2. Monoamine Transporter Uptake Assays:
- Protocol: Use of synaptosomes or cell lines stably expressing SERT, DAT, and NET. The ability of the compound to inhibit the uptake of radiolabeled substrates (e.g., [³H]5-HT, [³H]dopamine, [³H]norepinephrine) is measured.
- Rationale: To determine the half-maximal inhibitory concentration (IC₅₀) for each transporter, indicating the compound's potency as a reuptake inhibitor.
3. Functional Assays:
- Protocol:
- For G-protein coupled receptors (GPCRs) like 5-HT₂A, calcium mobilization assays or inositol phosphate accumulation assays can be performed in cells expressing the receptor.
- For transporters, electrophysiological measurements (e.g., patch-clamp) can assess the effect of the compound on transporter-mediated currents.
- Rationale: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets and to quantify its efficacy.
In Vivo Studies
Objective: To assess the behavioral and neurochemical effects of the compound in animal models.
1. Behavioral Pharmacology:
- Protocol:
- Head-twitch response (HTR) in rodents: A classic behavioral assay for 5-HT₂A receptor agonism.
- Locomotor activity: To assess stimulant or sedative effects, which can be indicative of dopaminergic or noradrenergic modulation.
- Microdialysis: To measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions following compound administration.
- Rationale: To correlate the in vitro findings with observable behavioral and neurochemical outcomes in a living organism.
The following flowchart outlines a suggested experimental workflow for elucidating the mechanism of action.
Caption: Experimental workflow for mechanism of action determination.
Conclusion and Future Directions
(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a substituted phenethylamine with a high likelihood of acting as a modulator of monoamine neurotransmitter systems. Based on structure-activity relationships of analogous compounds, its primary targets are hypothesized to be serotonin receptors, particularly 5-HT₂A, and/or monoamine transporters. The difluoro substitution on the phenyl ring is expected to significantly influence its pharmacological profile.
Further research, following the experimental protocols outlined in this guide, is essential to definitively elucidate the mechanism of action of this compound. A thorough understanding of its pharmacology will be critical for any potential development as a research tool or therapeutic agent.
References
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]
Sources
- 1. (S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride 95% | CAS: 1391439-31-8 | AChemBlock [achemblock.com]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
